molecular formula C15H16N2O4 B14385728 Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate CAS No. 87839-80-3

Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B14385728
CAS No.: 87839-80-3
M. Wt: 288.30 g/mol
InChI Key: GTFTVXVQYUIBJD-UHFFFAOYSA-N
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Description

Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl, ethyl, and phenyl groups, as well as two ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions, followed by the addition of phosphoryl chloride to facilitate the formation of the pyrazole ring . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and amide or ester derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

87839-80-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

dimethyl 5-ethyl-2-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)17(16-11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

GTFTVXVQYUIBJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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